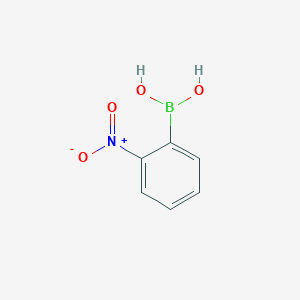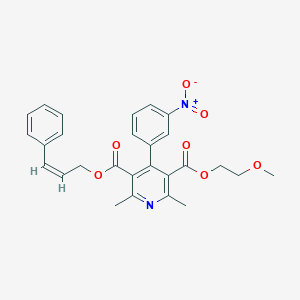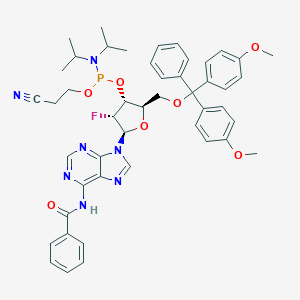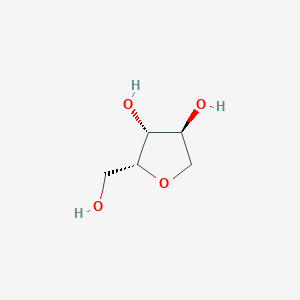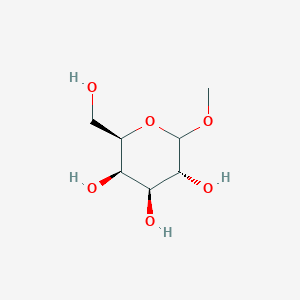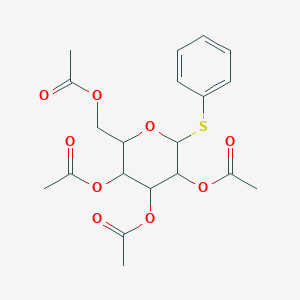![molecular formula C15H16FNO2S B151305 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-72-6](/img/structure/B151305.png)
2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid, also known as FPTP, is a synthetic compound that has been widely used in scientific research. FPTP belongs to the class of thiazole-containing compounds and is structurally similar to other thiazole-containing drugs such as thiazolidinediones. FPTP has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Wirkmechanismus
The mechanism of action of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid is not fully understood, but it is believed to act by modulating various cellular signaling pathways. In cancer cells, 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to induce cell cycle arrest and apoptosis, which can lead to the suppression of tumor growth. 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and improve immune function. In addition, 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to improve insulin sensitivity and glucose metabolism, which can be beneficial in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid in lab experiments is that it has been extensively studied and has a well-established synthesis method. 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid is also relatively stable and can be stored for extended periods of time. However, one limitation of using 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid is that it can be expensive to synthesize, which may limit its use in some experiments. Additionally, the mechanism of action of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid is not fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several potential future directions for the study of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid. One area of research could be the development of more efficient synthesis methods for 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid, which could make it more accessible for use in lab experiments. Another area of research could be the investigation of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid's potential therapeutic applications in other diseases, such as neurodegenerative disorders or cardiovascular disease. Additionally, further studies could be conducted to elucidate the mechanism of action of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid, which could provide insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid involves the reaction of 4-isopropylthiazol-2-amine with 3-fluoro-4-iodoanisole in the presence of a palladium catalyst. The resulting intermediate is then reacted with propanoic acid to yield 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid. The synthesis of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid is relatively straightforward and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been studied extensively for its potential therapeutic applications. In cancer research, 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has also been studied for its potential anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been studied for its potential use in treating diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism.
Eigenschaften
CAS-Nummer |
138568-72-6 |
|---|---|
Produktname |
2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid |
Molekularformel |
C15H16FNO2S |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
2-[3-fluoro-4-(4-propan-2-yl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H16FNO2S/c1-8(2)13-7-20-14(17-13)11-5-4-10(6-12(11)16)9(3)15(18)19/h4-9H,1-3H3,(H,18,19) |
InChI-Schlüssel |
SZVIKFHPCYVIFT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Kanonische SMILES |
CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







